molecular formula C23H25N3O6 B2908244 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1421484-48-1

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2908244
CAS No.: 1421484-48-1
M. Wt: 439.468
InChI Key: CQAZDMGEJQXXEZ-UHFFFAOYSA-N
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Description

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide (CAS 1421484-48-1) is a synthetic organic compound with a molecular formula of C23H25N3O6 and a molecular weight of 439.5 g/mol . Its complex structure integrates several distinct pharmacophores, including a benzo[d][1,3]dioxolyl (methylenedioxyphenyl) group, a 2,5-dimethoxyphenyl ring, and a 1-methyl-1H-pyrazole-5-carboxamide moiety, which is linked via a three-carbon hydroxypropyl chain . The presence of these substructures, particularly the benzo[d][1,3]dioxolyl ring, is commonly associated with biological activity in medicinal chemistry research and is found in compounds investigated as modulators of various biological targets, such as ATP-binding cassette transporters . This specific molecular architecture makes it a valuable chemical tool for researchers in drug discovery and biochemical profiling. It is intended for use in vitro studies to explore its potential mechanisms of action and interactions within biological systems. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-5-(2,5-dimethoxyphenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O6/c1-26-18(12-17(25-26)16-11-15(29-2)5-7-20(16)30-3)23(28)24-9-8-19(27)14-4-6-21-22(10-14)32-13-31-21/h4-7,10-12,19,27H,8-9,13H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQAZDMGEJQXXEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCCC(C3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • Benzo[d][1,3]dioxole moiety : Known for its medicinal properties.
  • Hydroxypropyl group : Enhances solubility and biological activity.
  • Dimethoxyphenyl group : May contribute to its interaction with biological targets.

Its molecular formula is C23H25N3O4C_{23}H_{25}N_{3}O_{4} with a molecular weight of approximately 395.46 g/mol.

1. Anticancer Properties

Recent studies indicate that this compound exhibits significant anticancer activity. It functions through several mechanisms:

  • Inhibition of Angiogenesis : Similar compounds have been shown to inhibit vascular endothelial growth factor receptors (VEGFR), which are crucial for tumor blood supply. For instance, related compounds demonstrated IC50 values of around 2.5 μM against VEGFR1, indicating potent anti-angiogenic effects .
  • Cell Cycle Arrest and Apoptosis : The compound has been reported to induce cell cycle arrest at the S phase and promote apoptosis in cancer cells. This is achieved through the disruption of microtubule assembly, a critical process in cell division .

2. Modulation of Transport Proteins

The compound also acts as a modulator of ATP-binding cassette (ABC) transporters, which are involved in drug resistance mechanisms in cancer therapy. Its structural features may enhance interactions with these proteins, potentially improving drug delivery systems .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInhibition of VEGFR; apoptosis induction
Anti-AngiogenicInhibition of endothelial cell migration
Transport ModulationInteraction with ABC transporters

Case Study: Anticancer Efficacy

In a study examining various derivatives of similar structures, compounds featuring the benzo[d][1,3]dioxole moiety displayed enhanced anticancer activity against multiple cell lines. Specifically, one derivative showed a 13.8-fold improvement in the effectiveness of doxorubicin against colorectal carcinoma cells, highlighting the potential for combination therapies .

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption and Distribution : Factors such as solubility and molecular size influence how well the compound is absorbed and distributed in biological systems.
  • Metabolism : The compound's metabolic pathways need to be elucidated to predict its efficacy and safety profiles.

Scientific Research Applications

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that is being explored for several potential biological activities. This compound has a molecular formula of C23H25N3O6 and a molecular weight of 439.468. It typically has a purity of 95% and features a unique structural arrangement.

Anticancer Properties

Research indicates that this compound may have anticancer activity through several mechanisms:

  • Inhibition of Angiogenesis : It may inhibit vascular endothelial growth factor receptors (VEGFR), which are important for tumor blood supply. Similar compounds have shown potent anti-angiogenic effects with IC50 values around 2.5 μM against VEGFR1.
  • Cell Cycle Arrest and Apoptosis : The compound may induce cell cycle arrest at the S phase and promote apoptosis in cancer cells by disrupting microtubule assembly, a critical process in cell division.

Modulation of Transport Proteins

The compound can also act as a modulator of ATP-binding cassette (ABC) transporters, which are involved in drug resistance mechanisms in cancer therapy. Its structural features may enhance interactions with these proteins, potentially improving drug delivery systems.

Case Study: Anticancer Efficacy

In studies of similar structures, derivatives featuring the benzo[d][1,3]dioxole moiety displayed enhanced anticancer activity against multiple cell lines. One derivative showed a 13.8-fold improvement in the effectiveness of doxorubicin against colorectal carcinoma cells, suggesting potential for combination therapies.

Pharmacokinetics

Understanding the pharmacokinetics of the compound is crucial for its therapeutic application:

  • Absorption and Distribution : Solubility and molecular size influence its absorption and distribution in biological systems.
  • Metabolism : Elucidating the compound's metabolic pathways is needed to predict its efficacy and safety profiles.

Summary of Biological Activities

Activity TypeMechanism
AnticancerInhibition of VEGFR; apoptosis induction
Anti-AngiogenicInhibition of endothelial cell migration
Transport ModulationInteraction with ABC transporters

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Carboxamide Derivatives ()

Compounds 3a–3p from Molecules (2015) share the pyrazole carboxamide backbone but differ in substituents:

  • 3a: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide. Substituents: Chloro, cyano, phenyl, methyl. Molecular weight: 403.1 g/mol. Melting point: 133–135°C.
  • 3d : Features a 4-fluorophenyl group.
    • Molecular weight: 421.0 g/mol.
    • Melting point: 181–183°C.

Key Differences :

  • The target compound replaces chloro/cyano groups with hydroxypropyl and dimethoxyphenyl moieties, increasing polarity and molecular weight (~441 g/mol).
  • Synthesis of analogs in uses EDCI/HOBt coupling agents in DMF , a method likely applicable to the target compound.
Benzo[d][1,3]dioxol-Containing Pyrazoles ()

A compound with 5-(benzo[d][1,3]dioxol-5-yl) and tert-butyl groups was synthesized via acid chloride coupling (). Unlike the target, it lacks the hydroxypropyl chain but shares the benzo-dioxol moiety, a structural feature associated with bioactivity (e.g., anticonvulsant effects) .

Oxadiazole Derivatives ()

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide (MW: 341.32 g/mol) replaces the pyrazole with an oxadiazole ring. The benzo-dioxin group is structurally similar to benzo-dioxol but has distinct electronic properties due to the fused dioxane ring .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound ~441* N/A Hydroxypropyl, dimethoxyphenyl
3a () 403.1 133–135 Chloro, cyano, phenyl
3d () 421.0 181–183 4-Fluorophenyl, chloro
Compound 341.32 N/A Oxadiazole, benzo-dioxin

*Calculated based on molecular formula (C₂₃H₂₇N₃O₆).

Observations :

  • Hydroxypropyl and methoxy groups in the target compound likely reduce melting points compared to chloro/cyano analogs (e.g., 3a, 3d) due to enhanced solubility.
  • The benzo-dioxol group may promote crystallinity via π-stacking, as seen in hydrogen-bonded networks () .

Hydrogen Bonding and Solubility

In contrast, chloro and cyano groups in compounds increase lipophilicity, favoring membrane permeability but reducing solubility .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be systematically improved?

  • Methodology :

  • Stepwise synthesis : Multi-step routes often begin with condensation of benzo[d][1,3]dioxol-5-yl precursors with hydroxypropyl intermediates, followed by coupling to the pyrazole-carboxamide core. Key steps include amide bond formation and hydroxyl group protection .
  • Reaction optimization : Use solvents like dry tetrahydrofuran (THF) or dimethylformamide (DMF) to minimize hydrolysis. Catalysts (e.g., Pd/C for hydrogenation) improve yields. Monitor progress via TLC or HPLC .
  • Example table :
StepReagents/ConditionsYield (%)Purity (HPLC)
1THF, 60°C, 12h6592%
2DMF, Pd/C, H₂7889%

Q. How can the compound’s structure be rigorously characterized?

  • Techniques :

  • NMR spectroscopy : Confirm connectivity of the benzo[d][1,3]dioxole, hydroxypropyl, and dimethoxyphenyl groups via ¹H/¹³C NMR.
  • X-ray crystallography : Resolve bond angles and stereochemistry, critical for understanding interaction with biological targets .
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS) and fragmentation patterns .

Q. What in vitro assays are suitable for initial biological screening?

  • Approach :

  • Anticancer activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare IC₅₀ values against controls.
  • Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria and fungi .
  • Dose-response curves : Validate activity across 0.1–100 µM concentrations .

Advanced Research Questions

Q. How does the compound interact with target proteins at the molecular level?

  • Methods :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., bacterial cell wall synthases or kinases). Prioritize residues within 4 Å of the ligand .
  • MD simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes .
  • Example finding : The dimethoxyphenyl group may occupy hydrophobic pockets, while the hydroxypropyl moiety forms hydrogen bonds .

Q. What strategies improve pharmacokinetics, such as solubility and metabolic stability?

  • Approaches :

  • Salt formation : Synthesize hydrochloride salts to enhance aqueous solubility .
  • Prodrug design : Mask the hydroxyl group with acetyl or PEGylated derivatives for improved bioavailability .
  • In vitro ADME : Assess metabolic stability using liver microsomes and CYP450 inhibition assays .

Q. How can contradictions in biological activity data across studies be resolved?

  • Analysis :

  • Batch variability : Compare synthetic purity (HPLC) and crystallinity (PXRD) between studies. Impurities >5% may skew bioactivity .
  • Assay conditions : Control for variables like serum concentration in cell culture (e.g., 10% FBS vs. serum-free) .
  • Dose timing : Evaluate time-dependent effects (e.g., pre-treatment vs. co-treatment in anti-inflammatory assays).

Q. How to design derivatives for enhanced efficacy using structure-activity relationships (SAR)?

  • Methodology :

  • Analog synthesis : Modify the dimethoxyphenyl group (e.g., replace with trifluoromethyl) or pyrazole substituents .
  • SAR table :
DerivativeModificationIC₅₀ (µM)Solubility (mg/mL)
A-OCH₃ → -CF₃1.20.8
BPyrazole → isoxazole3.51.5
  • QSAR modeling : Use MOE or RDKit to correlate substituent electronegativity with activity .

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